2-Methoxy-4-(trifluoromethyl)benzylamine
Description
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Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVMOIWRLRBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzylamine (CAS 771581-99-8)
This compound is a substituted aromatic amine that has emerged as a significant building block in the field of drug discovery and development. Its structure, which uniquely combines a methoxy group and a trifluoromethyl group on a benzylamine scaffold, offers a compelling set of properties for medicinal chemists. The trifluoromethyl (CF₃) group is a well-established bioisostere for various functionalities, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved binding affinity and pharmacokinetic profiles[1][2]. Concurrently, the methoxy (OCH₃) group can serve as a hydrogen bond acceptor, influence ring electronics, and provide a potential metabolic soft spot, which can be strategically useful in drug design.
This guide provides a comprehensive technical overview of this compound (CAS 771581-99-8), synthesizing available data on its physicochemical properties, spectroscopic signature, synthesis, and reactivity. It further explores its strategic application in medicinal chemistry, grounded in an understanding of its functional group interplay, and concludes with essential safety and handling protocols.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.
Physicochemical Properties
The properties of this compound are dictated by its unique substitution pattern. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 771581-99-8 | |
| Molecular Formula | C₉H₁₀F₃NO | |
| Molecular Weight | 205.18 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow liquid | Inferred from similar compounds |
| Density | Predicted: ~1.2 - 1.3 g/mL @ 25 °C | Inferred from 4-(Trifluoromethyl)benzylamine (~1.229 g/mL)[3] |
| Refractive Index | Predicted: ~1.46 - 1.47 @ 20 °C | Inferred from 4-(Trifluoromethyl)benzylamine (~1.464)[3] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
Spectroscopic Signature Analysis
While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and structural confirmation.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm), with coupling patterns dictated by their ortho, meta, and para relationships.
-
Methylene Protons (-CH₂-NH₂): A singlet at approximately 3.8-4.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically between 1.5-2.5 ppm, whose chemical shift can vary with concentration and solvent.
-
-
¹³C NMR (Carbon NMR): The spectrum will reflect the 9 unique carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR (Fluorine NMR): This is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected around -63 ppm (relative to CFCl₃), characteristic of an aromatic CF₃ group[4].
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups.
-
N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ (primary amine).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 205. Key fragmentation patterns would likely involve the loss of the amino group and benzylic cleavage.
Part 2: Synthesis, Reactivity, and Application
The utility of this compound stems from its synthetic accessibility and the versatile reactivity of its functional groups.
Synthesis Pathway: Reductive Amination
A robust and common method for preparing primary amines like the target compound is the reductive amination of the corresponding aldehyde. This approach is often high-yielding and avoids harsh reagents.
Caption: A plausible synthetic route via reductive amination.
Experimental Protocol: Representative Reductive Amination
-
Imine Formation: To a solution of 2-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the solution with aqueous sodium hydroxide (NaOH) to pH >10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Reactivity Profile
The molecule's reactivity is a product of its three key functional components.
Caption: Key reactive sites and functional group influences.
-
The Primary Amine: This is the most reactive site for many transformations. As a potent nucleophile, it readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to form secondary and tertiary amines, and condensation with aldehydes and ketones to form imines.
-
The Aromatic Ring: The directing effects of the substituents are in opposition. The strongly activating, ortho/para-directing methoxy group competes with the strongly deactivating, meta-directing trifluoromethyl group. The overall outcome of electrophilic aromatic substitution will depend on the reaction conditions, but the positions ortho and para to the methoxy group are the most likely sites of reaction.
Strategic Role in Drug Development
This compound is not just a chemical curiosity; it is a strategically designed building block for creating complex, biologically active molecules.
Caption: Use as a scaffold in amide coupling for library synthesis.
The primary amine serves as a crucial handle for coupling reactions. For instance, in the development of kinase inhibitors or GPCR modulators, a common strategy involves creating libraries of amides. This compound can be reacted with a diverse set of carboxylic acids to rapidly generate a library of N-benzyl amide derivatives.
-
Why this scaffold is valuable:
-
Metabolic Stability: The CF₃ group can block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the half-life of the drug candidate[1].
-
Lipophilicity and Permeability: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross cell membranes[1].
-
Binding Interactions: The fluorine atoms of the CF₃ group are poor hydrogen bond acceptors but can engage in favorable orthogonal multipolar interactions with protein backbones. The methoxy group provides a classic hydrogen bond acceptor. This dual-feature can enhance target binding affinity and specificity.
-
Example Application: The related 4-(Trifluoromethyl)benzylamine has been used in the synthesis of potent antidiabetic agents, highlighting the utility of this chemical class in generating bioactive compounds[3][5].
-
Part 3: Safety, Handling, and Storage
Scientific advancement must be paired with a commitment to safety. Based on available Safety Data Sheets (SDS) for this compound and its close analogs, this compound should be handled as a corrosive and hazardous substance.
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Code | Statement | Source |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [6] |
| Eye Damage | H314 | Causes severe skin burns and eye damage. | [6] |
Precautionary Statements (Selected) [6]:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Recommended Laboratory Practices
-
Handling: Always handle this chemical inside a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound, CAS 771581-99-8, represents a highly valuable and strategically designed building block for modern chemical and pharmaceutical research. Its combination of a nucleophilic amine handle, an electron-donating methoxy group, and a lipophilic, metabolically robust trifluoromethyl group provides a rich platform for derivatization. By understanding its physicochemical properties, reactivity, and the rationale behind its use, researchers can effectively leverage this compound to construct novel molecules with tailored properties, accelerating the discovery of new therapeutic agents. Adherence to strict safety protocols is paramount to ensure its responsible and effective application in the laboratory.
References
- Fisher Scientific. (2024). Safety Data Sheet: this compound.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
- LookChem. (n.d.). 4-(Trifluoromethyl)benzylamine Suppliers.
- Supporting Information for an unspecified article.
- Supporting Information for an unspecified article.
-
Gouverneur, V., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
- Journal of Ovonic Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- SYGNIS. (n.d.). This compound.
- Google Patents. (2002). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
-
PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]
-
Patsnap. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxybenzylamine - NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. Retrieved from [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
-
PubChemLite. (2026). 2-hydroxy-n-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cooperative Trifluoromethyl Group and Catalyst-Enabled Regioselective 3,4-fuctionalization of Unsymmetric β-CF3-1,3-enynes via C-H Bond Activation. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Methoxy-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
2-Methoxy-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine of significant interest in the field of drug discovery and development. Its structure combines two key pharmacophoric elements: a methoxy group and a trifluoromethyl group, which are known to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. The strategic placement of these substituents on the benzylamine scaffold creates a versatile chemical intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics, highlighting its importance as a building block for novel therapeutics.
The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule. The combination of these features makes this compound a valuable starting material for exploring new chemical space in the quest for innovative treatments.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 771581-99-8 | |
| Molecular Formula | C₉H₁₀F₃NO | Calculated |
| Molecular Weight | 205.18 g/mol | |
| Appearance | Colorless to light yellow liquid | Predicted |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Synthesis of this compound: A Mechanistic Approach
The most logical and industrially scalable route to this compound is through the reductive amination of its corresponding aldehyde, 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This two-step process, starting from the commercially available aldehyde, involves the formation of an imine intermediate followed by its reduction to the target amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound via reductive amination.
Experimental Protocol: A Self-Validating System
This protocol is based on established methods for reductive amination of aromatic aldehydes.[1]
Materials:
-
2-Methoxy-4-(trifluoromethyl)benzaldehyde
-
Ammonium formate
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium formate (5.0 eq).
-
Reaction: Heat the mixture to 120°C and stir for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Ammonium formate as ammonia source: Ammonium formate serves as a convenient in situ source of ammonia for the imine formation and also acts as a reducing agent in the Leuckart-Wallach reaction, a type of reductive amination.
-
Heating: The reaction requires thermal energy to drive the formation of the imine and the subsequent reduction.
-
Aqueous workup: The aqueous workup is essential to remove unreacted ammonium formate and other water-soluble byproducts. The sodium bicarbonate wash neutralizes any acidic impurities.
Spectroscopic Characterization: Elucidating the Structure
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.5 ppm). The proton ortho to the trifluoromethyl group is expected to be a doublet, the proton between the methoxy and trifluoromethyl groups will likely be a singlet or a narrowly split doublet, and the proton ortho to the methoxy group will be a doublet.
-
Benzylic Protons (-CH₂-NH₂): A singlet at approximately δ 3.9-4.1 ppm, integrating to two protons.
-
Methoxy Protons (-OCH₃): A sharp singlet at around δ 3.8-3.9 ppm, integrating to three protons.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-2.5 ppm, integrating to two protons. The chemical shift of this peak is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the methoxy group will be the most downfield among the protonated aromatic carbons.
-
Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm with a large C-F coupling constant (¹JCF ≈ 270 Hz).
-
Methoxy Carbon (-OCH₃): A signal at approximately δ 55-56 ppm.
-
Benzylic Carbon (-CH₂-NH₂): A signal around δ 40-45 ppm.
Predicted Mass Spectrum (EI)
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 205. The fragmentation pattern would likely involve:
-
Loss of an amino group (-NH₂): A fragment at m/z = 189.
-
Loss of a methoxy group (-OCH₃): A fragment at m/z = 174.
-
Benzylic cleavage: A prominent peak at m/z = 188 corresponding to the [M-NH₃]⁺ fragment.
-
Further fragmentation of the aromatic ring and loss of the trifluoromethyl group.
Applications in Research and Drug Discovery
Benzylamine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The specific substitution pattern of this compound makes it a particularly attractive building block for creating libraries of compounds for high-throughput screening.
A recent study highlights the potential of this structural motif in the development of novel cancer immunotherapies. Derivatives of 2-arylmethoxy-4-(...)-benzylamine have been designed and synthesized as inhibitors of the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) interaction.[6] This is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system. Small molecule inhibitors that can block this interaction have the potential to restore the anti-tumor immune response. The this compound core provides a rigid and well-defined scaffold for the spatial orientation of other pharmacophoric groups, enabling a rational design approach to target the protein-protein interface of PD-1 and PD-L1.
Workflow for Utilizing this compound in Drug Discovery
Caption: A typical workflow for the use of this compound in a drug discovery program.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data for related benzylamines, this compound is expected to be corrosive and may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a strategically designed chemical building block with significant potential for the synthesis of novel therapeutic agents. Its unique combination of a methoxy and a trifluoromethyl group on a benzylamine scaffold provides a valuable starting point for medicinal chemists to develop compounds with improved pharmacological profiles. The straightforward synthesis via reductive amination and the clear potential for application in areas such as cancer immunotherapy underscore its importance for the research and drug development community. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and is likely to lead to the discovery of new and effective medicines.
References
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL not available)
- Synthesis method for 2-methoxy-4-methylbenzylamine.
-
Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. PubMed. [Link]
Sources
- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 2. 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR [m.chemicalbook.com]
- 4. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 13C NMR spectrum [chemicalbook.com]
- 6. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
Strategic Procurement and Technical Analysis: 2-Methoxy-4-(trifluoromethyl)benzylamine
Executive Summary & Chemical Profile[1]
2-Methoxy-4-(trifluoromethyl)benzylamine (CAS: 195753-38-1 ) is a high-value pharmacophore building block used in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. Its structural value lies in the dual-substitution pattern: the trifluoromethyl group (-CF₃) confers metabolic stability and lipophilicity, while the methoxy group (-OCH₃) provides a specific hydrogen-bond acceptor site and steric bulk, often critical for selectivity in protein-ligand binding pockets.
This guide serves as a technical dossier for medicinal chemists and procurement managers, detailing sourcing strategies, quality validation, and synthetic protocols.
Chemical Identity Table
| Parameter | Technical Specification |
| CAS Number | 195753-38-1 |
| IUPAC Name | [2-Methoxy-4-(trifluoromethyl)phenyl]methanamine |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Physical State | Liquid (Free Base) or Solid (HCl Salt) |
| pKa (Calc) | ~9.2 (Conjugate acid) |
| LogP (Calc) | ~2.1 |
| Key Hazards | Corrosive (Skin Corr. 1B), Irritant |
Market Analysis: Suppliers & Pricing Strategy
Unlike commodity chemicals, this intermediate is often classified as a "Tier 2" building block—widely available but subject to batch-dependent pricing.
Primary Suppliers & Aggregators
Sourcing should be prioritized through major chemical aggregators to ensure stock availability. The following vendors are known to carry fluorinated benzylamine libraries:
-
Enamine: specialized in building blocks; likely to have stock in Kiev or US/EU logistics hubs.
-
Combi-Blocks: High reliability for fluorinated intermediates; often ships from San Diego, CA.
-
Sigma-Aldrich (MilliporeSigma): Higher unit cost, but provides full CoA and analytical data.
-
Fluorochem (UK): Excellent source for specific fluorinated motifs.
Cost Analysis (Market Estimates)
Note: Prices are indicative of the current market for fluorinated benzylamines of this complexity.
| Scale | Estimated Price Range (USD) | Unit Cost ($/g) | Procurement Recommendation |
| Research (1 g) | $85 - $150 | High | Use for initial SAR screening only. |
| Scale-Up (10 g) | $450 - $700 | Moderate | Best balance for lead optimization. |
| Bulk (100 g+) | $2,500 - $3,500 | Low | Requires "Request for Quote" (RFQ). |
Procurement Decision Matrix (DOT Visualization)
The following diagram outlines the logical flow for sourcing versus synthesizing this compound based on project timelines and budget.
Caption: Decision logic for procurement vs. internal synthesis based on cost and lead time.
Quality Assurance & Analytical Validation
Upon receipt of the material, or after internal synthesis, strict QC is required. Fluorinated amines can degrade to carbamates upon exposure to atmospheric CO₂, and free bases may oxidize.
Analytical Protocol
1. ¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.30 (br s, 2H): Amine protons (if HCl salt).
-
δ 7.50 - 7.20 (m, 3H): Aromatic protons. The substitution pattern (1,2,4) typically shows a doublet (H6), a singlet (H3), and a doublet (H5).
-
δ 4.05 (s, 2H): Benzylic methylene (-CH ₂-NH₂).
-
δ 3.90 (s, 3H): Methoxy group (-OCH ₃).
2. ¹⁹F NMR:
-
δ -61 to -63 ppm: Single peak corresponding to the -CF₃ group. This is a critical purity check; secondary peaks indicate regioisomers.
3. LC-MS (ESI+):
-
Target Mass: [M+H]⁺ = 206.2.
-
Purity Criteria: >95% UV (254 nm).
Synthetic Utility & Protocols
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via the reduction of 2-methoxy-4-(trifluoromethyl)benzonitrile or the reductive amination of 2-methoxy-4-(trifluoromethyl)benzaldehyde .
Protocol: Reductive Amination (Aldehyde Route)
This route is preferred for its operational simplicity and avoidance of high-pressure hydrogenation.
Reagents:
-
Precursor: 2-Methoxy-4-(trifluoromethyl)benzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Solvent: Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in MeOH (0.2 M). Add NH₄OAc (10.0 eq) to ensure excess ammonia source. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (1.5 eq) portion-wise. Caution: HCN gas may evolve; use a vented fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.
-
Work-up: Quench with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.
-
Purification: The free amine can be purified via flash chromatography (DCM/MeOH/NH₄OH) or precipitated as the HCl salt by adding 4M HCl in dioxane to the organic layer.
Synthesis Workflow (DOT Visualization)
Caption: Reductive amination pathway from the aldehyde precursor to the stable HCl salt.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3]
-
Acute Toxicity: Harmful if swallowed or inhaled.
Handling Protocols:
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Storage: Store under inert gas (Nitrogen or Argon) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamate salts, which can alter stoichiometry in subsequent reactions.
References
-
PubChem. Compound Summary for this compound (CAS 195753-38-1). National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Fluorinated benzylamine building blocks for medicinal chemistry
An In-depth Technical Guide to Fluorinated Benzylamine Building Blocks in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. Its unique electronic properties, including high electronegativity, and the ability to form strong carbon-fluorine bonds, allow for subtle yet profound impacts on a molecule's potency, metabolic stability, lipophilicity, and bioavailability. Among the diverse scaffolds amenable to fluorination, benzylamines represent a privileged structural motif found in a multitude of biologically active compounds. This guide provides an in-depth exploration of fluorinated benzylamine building blocks, detailing their synthesis, strategic application, and impact on key drug discovery parameters.
Part 1: The Impact of Fluorination on Benzylamine Properties
The strategic placement of fluorine atoms on the benzylamine scaffold can induce significant changes in the molecule's overall properties. Understanding these effects is paramount for rational drug design.
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the basicity of the amine group. Placing fluorine atoms on the aromatic ring decreases the pKa of the benzylamine, making it less basic. This effect is dependent on the number and position of the fluorine substituents. For instance, the pKa of benzylamine is approximately 9.3, while the pKa of 4-fluorobenzylamine is slightly lower, and that of 2,3,4,5,6-pentafluorobenzylamine is significantly reduced. This modulation of basicity can be critical for optimizing drug-target interactions, as it affects the ionization state of the molecule at physiological pH and can influence binding to target proteins.
Table 1: Comparison of pKa Values for Selected Fluorinated Benzylamines
| Compound | pKa |
| Benzylamine | ~9.3 |
| 4-Fluorobenzylamine | ~9.1 |
| 2,4-Difluorobenzylamine | ~8.7 |
| 2,3,4,5,6-Pentafluorobenzylamine | ~7.8 |
Enhancement of Metabolic Stability
A primary driver for the use of fluorination in drug discovery is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism on the aromatic ring, the metabolic half-life of a drug candidate can be significantly extended.
Alteration of Lipophilicity and Membrane Permeability
The effect of fluorine on lipophilicity, often measured as logP, is complex and context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease in logP due to the creation of a polarized molecular surface. This tunability allows medicinal chemists to fine-tune the lipophilicity of a compound to optimize its solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.
Conformational Control and Target Binding
Fluorine can act as a "conformational lock" by inducing specific molecular conformations through steric and electronic interactions. This can pre-organize a ligand for optimal binding to its biological target, leading to increased potency and selectivity. Furthermore, fluorine can participate in favorable non-covalent interactions with protein residues, such as hydrogen bonds and halogen bonds, further enhancing binding affinity.
Part 2: Synthetic Strategies for Accessing Fluorinated Benzylamines
A variety of synthetic methods are available for the preparation of fluorinated benzylamines. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Reductive Amination of Fluorinated Benzaldehydes
One of the most common and versatile methods for synthesizing fluorinated benzylamines is the reductive amination of the corresponding fluorinated benzaldehydes. This two-step, one-pot procedure involves the initial formation of an imine or iminium ion, followed by its reduction to the desired amine.
Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination
-
Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-fluorobenzylamine.
Caption: Reductive amination of 4-fluorobenzaldehyde.
Reduction of Fluorinated Benzyl Azides
The reduction of benzyl azides offers a clean and efficient route to primary benzylamines. The azide precursors can be readily prepared from the corresponding fluorinated benzyl halides.
Experimental Protocol: Synthesis of 3,5-Difluorobenzylamine from 3,5-Difluorobenzyl Bromide
-
Azide Formation: To a solution of 3,5-difluorobenzyl bromide (1.0 eq) in DMF, add sodium azide (1.2 eq). Heat the reaction mixture to 60 °C and stir for 3-4 hours.
-
Reduction: After cooling to room temperature, add triphenylphosphine (1.1 eq) followed by the slow addition of water. Stir the mixture overnight.
-
Work-up: Extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash chromatography to give 3,5-difluorobenzylamine.
Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient aromatic systems, such as hexafluorobenzene, direct nucleophilic aromatic substitution with ammonia or an ammonia equivalent can be a viable strategy.
Caption: SNAr reaction of hexafluorobenzene.
Part 3: Applications of Fluorinated Benzylamines in Medicinal Chemistry
The unique properties imparted by fluorine have led to the incorporation of fluorinated benzylamine motifs in a wide range of therapeutic agents.
Case Study: Safinamide (Xadago®) - A Parkinson's Disease Therapeutic
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease. The presence of a 4-fluoro-3-hydroxybenzylamine moiety is crucial for its activity. The fluorine atom enhances the metabolic stability of the aromatic ring and contributes to the overall electronic properties that govern its interaction with the MAO-B active site.
Case Study: Alectinib (Alecensa®) - An ALK Inhibitor for Cancer Therapy
Alectinib is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer. Its structure features a morpholine-substituted benzylamine fragment. While not directly fluorinated on the benzylamine ring itself, the overall molecule incorporates fluorine, and the benzylamine core is a critical pharmacophore for its kinase inhibitory activity. The principles of using substituted benzylamines to achieve high potency and selectivity are well-demonstrated in this example.
Conclusion
Fluorinated benzylamine building blocks are invaluable tools in the medicinal chemist's arsenal. The strategic incorporation of fluorine allows for the fine-tuning of a wide range of properties, including basicity, metabolic stability, and lipophilicity, which are critical for the development of safe and effective drugs. As our understanding of fluorine's role in molecular recognition and metabolism continues to grow, the application of these versatile building blocks in drug discovery is set to expand even further.
References
-
Title: The role of fluorine in drug design and development. Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Strategic Application of Fluorine in Drug Design. Source: Australian Journal of Chemistry URL: [Link]
-
Title: The pKa of Benzylamine. Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Basicity of Substituted Benzylamines. Source: Journal of Organic Chemistry URL: [Link]
-
Title: The use of fluorine in drug design. Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Safinamide (Xadago®): A Review in Parkinson's Disease. Source: CNS Drugs URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purifying 2-Methoxy-4-(trifluoromethyl)benzylamine Hydrochloride
Welcome to the technical support guide for the purification of 2-Methoxy-4-(trifluoromethyl)benzylamine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this critical building block.
Introduction: Understanding the Purification Challenge
This compound is a valuable intermediate in pharmaceutical synthesis. Its hydrochloride salt form offers improved stability and handling properties compared to the freebase. However, achieving high purity can be challenging due to potential side products from its synthesis, typically via reductive amination.[1][2] This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound HCl is a sticky solid or oil. What should I do?
A1: This is a common issue, often indicating the presence of unreacted starting materials, solvent residue, or byproducts that depress the melting point. The recommended first step is an acid-base extraction to isolate the amine from non-basic impurities. This process will convert your crude material into the freebase amine, which can then be cleanly converted back to the hydrochloride salt.
Q2: After recrystallization, my product is still colored (yellow or brown). Is this acceptable?
A2: While the pure compound should be a white to off-white solid, minor coloration can arise from highly colored, trace-level impurities.[3] If analytical data (e.g., NMR, HPLC) confirms >99% purity, the color may not impact subsequent reactions. If a colorless product is essential, a charcoal treatment during the recrystallization process or purifying the freebase via column chromatography before salt formation is recommended.
Q3: What are the most likely impurities in my crude sample?
A3: Impurities are directly related to the synthetic route. For a synthesis involving the reductive amination of 2-methoxy-4-(trifluoromethyl)benzaldehyde, common impurities include:
-
Unreacted Aldehyde: The starting benzaldehyde.
-
Benzyl Alcohol: Formed from the over-reduction of the aldehyde.
-
Dibenzylamine: A common side product from the reaction of the newly formed benzylamine with another molecule of the starting aldehyde.[4]
-
Residual Reagents: Borohydride salts or other residues from the reducing agent used.[5]
Q4: How do I convert the purified freebase amine back into the hydrochloride salt?
A4: Dissolve the purified freebase amine in a suitable solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM). Then, add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid. This can be done by adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or by carefully bubbling dry HCl gas through the solution.[6] The hydrochloride salt will typically precipitate and can be collected by filtration.
Purification Strategies: A Multi-Pronged Approach
No single method is perfect for all scenarios. The optimal purification strategy depends on the nature and quantity of the impurities. Below, we detail the most effective techniques.
Strategy 1: Acid-Base Extraction
This is the most robust method for removing non-basic and acidic impurities. It relies on the ability to switch the amine's solubility between aqueous and organic phases by adjusting the pH.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound HCl in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >12. The solution will likely turn cloudy as the water-insoluble freebase amine forms.
-
Extraction: Transfer the mixture to a separatory funnel and extract the freebase amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Freebase: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the purified freebase amine, which is likely an oil.[7]
-
Salt Formation: Re-dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add 1.1 equivalents of HCl (as a solution in ether or another solvent) to precipitate the pure hydrochloride salt.[6][8]
-
Final Filtration: Collect the white precipitate by filtration, wash with a small amount of cold ether, and dry under vacuum.
Logical Flow: Acid-Base Purification Workflow
Caption: Workflow for purification via acid-base extraction.
Strategy 2: Recrystallization
Recrystallization is an effective method for purifying the final hydrochloride salt, especially if the impurities have different solubility profiles.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures. A good starting point is an alcohol like isopropanol (IPA) or ethanol, potentially with an anti-solvent like diethyl ether or hexanes.
-
Dissolution: In an appropriately sized flask, add the crude salt and the primary solvent (e.g., IPA). Heat the mixture to reflux with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Table: Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Characteristics & Use Case |
| Isopropanol (IPA) | 82.5 | Good starting point. Dissolves salt when hot, less so when cold. |
| Ethanol (EtOH) | 78.4 | Similar to IPA, often used for benzylamine salts.[9] |
| Methanol (MeOH) | 64.7 | Can be too strong a solvent; often requires an anti-solvent. |
| IPA / Diethyl Ether | N/A | Ether acts as an anti-solvent. Add dropwise to hot IPA solution until cloudy. |
| Ethanol / Hexanes | N/A | Hexanes act as an anti-solvent for less polar impurities. |
Strategy 3: Silica Gel Chromatography
Chromatography is generally performed on the freebase amine , not the hydrochloride salt. It is highly effective for removing structurally similar impurities.
Core Challenge: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and potential loss of product.[10]
Experimental Protocol: Column Chromatography of the Freebase
-
Preparation: Convert the crude HCl salt to the freebase amine using the acid-base extraction protocol (Steps 1-5).
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase (Eluent): The key to success is to add a small amount of a basic modifier to the eluent system (e.g., Hexanes/Ethyl Acetate).
-
Add Triethylamine (Et₃N): Incorporate 0.5-1% triethylamine into your eluent. This will neutralize the acidic sites on the silica, dramatically improving the peak shape.[10]
-
Use Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/MeOH eluent system.
-
-
Elution: Run the column as standard, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, remove the solvent (and triethylamine) via rotary evaporation, and convert the purified freebase to the HCl salt as previously described.
Troubleshooting Guide
Use this decision tree to diagnose and solve common issues encountered during recrystallization.
Troubleshooting Diagram: Recrystallization Issues
Caption: A decision tree for common recrystallization problems.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
- Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
- Reddit. (2018). Ways of crashing out amines.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine Hydrochloride.
- Reddit. (2024). How to purify Benzylamine?.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
- ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
- Vysus Group. (2021). Common amine system corrosion issues and how to solve them.
- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
- Wikipedia. (n.d.). Reductive amination.
- Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- ChemicalBook. (2023). 2-METHOXY-5-TRIFLUOROMETHOXY-BENZYLAMINE.
- Chem-Impex. (n.d.). 2-(4-Methoxyphenoxy)Benzylamine Hydrochloride.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzylamine.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzylamine 97%.
- PubChemLite. (n.d.). 2-hydroxy-n-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide.
- Sigma-Aldrich. (n.d.). This compound.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- NIST. (n.d.). 2-Methoxybenzylamine.
- Fluorochem. (n.d.). 4-FLUORO-2-METHOXYBENZYLAMINE.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-Methoxy-4-(trifluoromethyl)benzylamine
Executive Summary: The "Fluorine-Methoxy" Synergy[3]
In modern drug discovery, 2-Methoxy-4-(trifluoromethyl)benzylamine represents a strategic building block that bridges the gap between lipophilicity and solubility.[1][2] While the 4-(trifluoromethyl) moiety (the "Magic Methyl" bioisostere) enhances metabolic stability and membrane permeability, it often suffers from poor aqueous solubility.[1][2] The introduction of the 2-methoxy group disrupts crystal packing and introduces a hydrogen-bond acceptor, significantly improving the physicochemical profile of the resulting scaffold.[1][2]
This guide provides a critical analysis of the 1H NMR spectrum of this molecule, contrasting it with its non-methoxylated analog, 4-(trifluoromethyl)benzylamine , to highlight specific analytical challenges—specifically signal overlap—and self-validating protocols for purity assessment.
Part 1: Structural Context & Strategic Value[3]
Understanding the NMR requires understanding the electronic environment.[2] The molecule features a "Push-Pull" electronic system:
-
Electron Withdrawing Group (EWG): The
group at position 4 pulls electron density, deshielding adjacent protons (H3, H5).[1][2] -
Electron Donating Group (EDG): The
group at position 2 donates electron density via resonance, shielding the ortho (H3) and para (H5) protons.[1][2]
This competition creates a unique spectral fingerprint that distinguishes it from the symmetric AA'BB' system found in the 4-CF3 analog.[2]
Diagram 1: Structural Logic & Electronic Effects
Figure 1: Structural composition highlighting the electronic push-pull effects that dictate the NMR shifts.[1][2]
Part 2: 1H NMR Spectral Analysis & Comparison
The primary analytical challenge with this compound is the aliphatic region overlap .[1][2] Unlike the cleaner spectrum of the 4-CF3 analog, the methoxy group signals often impinge on the benzylic methylene signals depending on the solvent.[2]
Comparative Data Table: Target vs. Analog
| Feature | Target Molecule (2-Methoxy-4-CF3-benzylamine) | Analog (Competitor) (4-CF3-benzylamine) | Analytical Implication |
| Symmetry | Asymmetric (ABC System) | Symmetric (AA'BB' System) | Target has higher resolution in aromatic region; Analog has overlapping doublets.[1][2] |
| Benzylic | ~3.85 ppm (s) | 3.91 ppm (s) | Target |
| Methoxy | ~3.89 ppm (s) | Absent | CRITICAL: The OMe and |
| Aromatic H3 | ~7.10 ppm (s) | ~7.58 ppm (d) | H3 is heavily shielded by OMe in the Target.[1][2] |
| Aromatic H5 | ~7.25 ppm (d) | ~7.58 ppm (d) | H5 is distinct in Target; part of multiplet in Analog.[1][2] |
| Aromatic H6 | ~7.50 ppm (d) | ~7.45 ppm (d) | H6 remains relatively unperturbed.[1][2] |
| 19F Signal | -63.2 ppm | -62.6 ppm | Useful for confirming the electronic environment change.[2] |
> Note: Chemical shifts (
Detailed Assignment & Troubleshooting
1. The Aromatic Region (7.0 - 7.6 ppm)[1][2][3][4]
-
Analog (4-CF3): Shows a classic "roofed" doublet pair (AA'BB') centered around 7.5 ppm.[1][2] It is often difficult to detect small impurities hiding under these strong signals.[2]
-
Target: The 2-methoxy group breaks this symmetry.[2] You will see three distinct signals.
-
H3 (Ortho to OMe): Appears as a singlet (fine splitting possible via
) around 7.1 ppm.[1][2] -
H6 (Ortho to
): A clear doublet ( ) around 7.5 ppm.[1][2][3] -
H5 (Meta to OMe): A doublet (or doublet of quartets if resolution is high) around 7.25 ppm.[1][2]
-
Advantage:[1][2][5][6][7][8] This separation allows for easier integration of aromatic impurities.[1][2]
-
2. The Aliphatic "Danger Zone" (3.8 - 4.0 ppm)
In
-
Risk: If they merge, you cannot use the standard "2:3 integration ratio" to confirm the structure.[1]
-
Solution: If overlap occurs, switch solvent to DMSO-
.[1][2] The solvent effect typically shifts the benzylic amine protons differently than the methoxy, resolving the peaks.[1]
Part 3: Self-Validating Purity Protocol
To ensure scientific integrity, do not rely on a single integration.[1] Use this self-validating logic flow.
Protocol: The "3-Point Check"
-
Calibrate: Set the solitary Aromatic H6 doublet (approx 7.5 ppm) to 1.00 H .
-
Check Aliphatic Sum: Integrate the region 3.8–4.0 ppm.
-
Cross-Validate with 19F: If available, run a quick 19F scan.[1] You should see a single sharp singlet at -63.2 ppm.[2] A second peak indicates a regioisomer (e.g., 3-methoxy isomer).[1][2]
Part 4: Experimental Workflow
The following diagram outlines the optimized workflow for analyzing this specific fluorinated benzylamine, accounting for the "Free Base" vs. "HCl Salt" variation often found in commercial supplies.
Diagram 2: Analytical Decision Tree
Figure 2: Decision tree for solvent selection and integration strategy based on salt form and spectral resolution.
Detailed Methodology
-
Sample Preparation: Dissolve ~10 mg of the amine in 0.6 mL of solvent.
-
Acquisition:
-
Processing: Apply an exponential line broadening (LB) of 0.3 Hz. Phase manually to ensure the base of the aromatic signals is flat, allowing accurate integration of the satellite peaks.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
- 6. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR [m.chemicalbook.com]
- 8. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
19F NMR Comparison Guide: 2-Methoxy-4-(trifluoromethyl)benzylamine
Executive Summary
This guide provides a technical analysis of the 19F NMR spectral signature of 2-Methoxy-4-(trifluoromethyl)benzylamine , a critical fluorinated building block in medicinal chemistry. It compares the molecule's spectral performance against structural analogs and establishes a validated protocol for its identification and quantification.
Key Finding: The trifluoromethyl (-CF
Technical Profile & Chemical Shift Analysis
The Spectral Signature
The 19F NMR spectrum of this compound is dominated by the single signal of the -CF
| Parameter | Specification | Notes |
| Chemical Shift ( | -62.5 ppm (Typical) | Referenced to CFCl |
| Multiplicity | Singlet (s) | In proton-decoupled mode ( |
| Spin System | A | Three equivalent fluorine atoms.[2] |
| Relaxation Time ( | ~1.5 - 2.5 s | Requires adequate delay ( |
Substituent Effects (The "Why" Behind the Shift)
To validate the assignment, we must understand the electronic causality. The chemical shift is a sum of the base aromatic shift and substituent contributions (Hammett effects).
-
Base (Benzotrifluoride):
ppm.[3] -
4-Position (CF
): The reporter group. -
2-Position (Methoxy, -OCH
): An Electron Donating Group (EDG). Being meta to the CF , its strong resonance donation is not directly conjugated to the fluorine. However, its inductive effect and weak field effects typically cause a slight downfield or negligible shift compared to para-methoxy analogs. -
1-Position (Aminomethyl, -CH
NH ): A weak donor/alkyl-like group para to the CF .
Comparative Logic:
-
Para-Methoxy (-OCH
at 4, CF at 1): ppm (Strong Shielding). -
Ortho-Methoxy (-OCH
at 2, CF at 1): ppm (Deshielding/Steric). -
Target (Meta-Methoxy): The effect is minimized, keeping the shift closer to the parent benzotrifluoride (-63.7 ppm), resulting in the observed -62.5 ppm range.
Comparative Analysis: Alternatives & Analogs
This section compares the target molecule with its closest structural "competitors" (analogs likely to be present in synthesis or used as alternative building blocks).
Table 1: Spectral Comparison of Fluorinated Benzylamines
| Compound | Structure | 19F Shift ( | Distinction Strategy |
| This compound | Target | -62.5 ppm | Diagnostic Singlet |
| 4-(Trifluoromethyl)benzylamine | No -OCH | -63.2 ppm | Lack of OMe singlet in |
| 2-Methoxy-4-(trifluoromethyl)pyridine | Pyridine Analog | -64.0 ppm | Nitrogen in ring causes downfield shift; distinct coupling constants. |
| 1-Methoxy-4-(trifluoromethyl)benzene | De-aminated | -61.5 ppm | Significant upfield shift due to para-OMe dominance. |
| Trifluorotoluene (Internal Std) | Reference | -63.72 ppm | Sharp singlet; used to calibrate the target signal. |
Performance vs. Internal Standards
When quantifying this amine, choosing the right internal standard (IS) is crucial to avoid overlap.
-
vs.
-Trifluorotoluene (-63.7 ppm): Risk. The signals are too close ( ppm). In low-field benchtop NMR (60 MHz), these may overlap. -
vs. Hexafluorobenzene (-164.9 ppm): Recommended. Zero overlap. Excellent for integration accuracy.
-
vs. Trifluoroacetic Acid (-76.5 ppm): Conditional. Good separation, but pH dependent. Can protonate the benzylamine, shifting the target peak.
Experimental Protocol: Self-Validating Identification
This protocol ensures high-confidence identification, accounting for solvent and concentration effects.
Materials & Preparation
-
Solvent: CDCl
(Standard) or DMSO-d (For polar salts). -
Internal Standard: Hexafluorobenzene (C
F , -164.9 ppm).[1] -
Concentration: 10–20 mg/mL.[4]
Acquisition Parameters (High-Resolution)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling for quantitative results) or standard zg for ID.
-
Spectral Width: 200 ppm (to capture IS and Target).
-
Relaxation Delay (
): seconds (Fluorine can be long; ensures >5 for qNMR). -
Scans (NS): 16–64 (High sensitivity of 19F allows fewer scans).
Workflow Diagram
The following logic flow illustrates the decision process for validating the compound's purity using 19F NMR.
Caption: Logical workflow for 19F NMR validation of this compound purity.
Mechanistic Insight: Solvent & pH Effects
Researchers must be aware that the amine functionality (-NH
-
Free Base (CDCl
): The nitrogen lone pair is available. Shift -62.5 ppm.[1][4][5] -
Salt Form (DMSO-d
+ HCl): Protonation of the amine (-NH ) exerts an inductive withdrawing effect through the methylene bridge.-
Effect: The CF
signal may shift slightly downfield (more positive ppm) or remain static due to distance. -
Observation: In DMSO-d
, the solvent polarity often causes a global deshielding of 1–2 ppm relative to CDCl . Expect the signal around -61.0 to -62.0 ppm in DMSO.
-
Diagram: Electronic Influence Pathway
Caption: Substituent electronic effects converging on the 19F reporter nucleus.
References
-
ChemicalBook. (2024). 4-(Trifluoromethyl)benzylamine Spectral Data. Retrieved from .
-
Royal Society of Chemistry. (2012). Synthesis and 19F NMR characterization of trifluoromethylated arenes. Chemical Science. Retrieved from .
-
National Institutes of Health (NIH). (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags. Journal of Biomolecular NMR. Retrieved from .
-
Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Retrieved from .
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table and Factors Influencing Shifts. Retrieved from .
Sources
Technical Guide: Infrared (IR) Spectral Analysis of 2-Methoxy-4-(trifluoromethyl)benzylamine
Executive Summary: The Structural Mandate
In the high-stakes arena of medicinal chemistry, 2-Methoxy-4-(trifluoromethyl)benzylamine serves as a critical pharmacophore scaffold. It bridges the metabolic stability of the trifluoromethyl group (–CF₃) with the steric and electronic modulation of the methoxy group (–OCH₃).
This guide moves beyond basic identification. It provides a comparative spectral analysis designed to validate structural integrity during synthesis. By contrasting this compound with its mono-substituted analogs, we establish a spectral fingerprint that serves as a definitive "Go/No-Go" gate in your Quality Control (QC) workflow.
Spectral Fingerprint Analysis
The IR spectrum of this compound is dominated by the interplay between the electron-withdrawing –CF₃ group and the electron-donating –OCH₃ group on the aromatic ring.
Key Absorption Zones
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Intensity | Mechanistic Insight |
| Primary Amine (–NH₂) | N-H Stretching | 3300 – 3400 | Medium (Doublet) | Characteristic doublet (asymmetric/symmetric).[1] Broadening indicates hydrogen bonding. |
| Aromatic Ring | C-H Stretching | 3000 – 3100 | Weak | Diagnostic of unsaturation; distinct from aliphatic C-H.[2] |
| Methylene (–CH₂–) | C-H Stretching | 2850 – 2950 | Medium | Links the amine to the ring; often overlaps with methoxy C-H. |
| Aromatic Ring | C=C Ring Stretch | 1580 – 1620 | Strong | The "breathing" of the benzene ring; shifted by the electron-rich methoxy group. |
| Trifluoromethyl (–CF₃) | C-F Stretching | 1100 – 1350 | Very Strong | The dominant feature. Broad, intense bands that often obscure the fingerprint region. |
| Aryl Ether (Ar–O–C) | C-O Stretching | 1230 – 1270 | Strong | Asymmetric stretching of the ether linkage; confirms the 2-methoxy substitution. |
| Substitution Pattern | C-H Out-of-Plane | 800 – 900 | Medium/Strong | Specific to 1,2,4-trisubstitution. |
Comparative Performance: Target vs. Analogs
To validate the identity of this compound (Target), one must distinguish it from likely impurities or structural analogs. The table below highlights the differential spectral markers .
Comparative Analysis Table
| Feature | Target Compound | Analog A: 4-(Trifluoromethyl)benzylamine | Analog B: 2-Methoxybenzylamine | Differentiation Logic |
| Structure | –CF₃ (para) & –OCH₃ (ortho) | –CF₃ (para) only | –OCH₃ (ortho) only | Target combines features of A and B. |
| 1250 cm⁻¹ Region | Strong Band Present (Aryl-O) | Absent (Transparent region) | Strong Band Present | Absence of this band flags loss of Methoxy group. |
| 1100-1350 cm⁻¹ | Broad, Intense Absorption (C-F) | Broad, Intense Absorption | Weak/Moderate (C-N/C-O only) | Weak signal here indicates missing –CF₃ group. |
| Fingerprint (800-900) | Complex 1,2,4-pattern | Simple 1,4-pattern (Para) | Simple 1,2-pattern (Ortho) | Critical for confirming regiospecificity. |
| Electronic Effect | Balanced (Push-Pull) | Electron Deficient (Withdrawing) | Electron Rich (Donating) | Shifts the NH₂ bend (~1600 cm⁻¹) slightly higher in the Target vs Analog B. |
Scientist's Note: The most common synthesis error is the defluorination or demethylation during aggressive reduction steps. If the band at 1320 cm⁻¹ (C-F) is weak, your trifluoromethyl group is compromised. If the band at 1250 cm⁻¹ is missing, you have lost the methoxy ether linkage.
Experimental Protocol: High-Resolution Verification
Protocol: Diamond ATR-FTIR Workflow
-
System Prep: Ensure the ATR crystal (Diamond/ZnSe) is chemically clean. Run a background scan (32 scans) to subtract atmospheric CO₂ and H₂O.
-
Sample Loading:
-
Liquids/Oils: Place 10 µL directly on the crystal.
-
Solids: Place 5 mg of solid; apply high pressure (clamp) to ensure intimate contact.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving the fine structure of the aromatic overtones).
-
Scans: 64 scans (improves Signal-to-Noise ratio for weak overtone bands).
-
Range: 4000 – 600 cm⁻¹.
-
-
Post-Processing: Apply baseline correction. Do not smooth the spectrum aggressively, as this may merge the doublet of the NH₂ stretch.
Workflow Visualization
The following diagram outlines the logical decision tree for validating the compound using the spectral markers discussed.
Figure 1: Step-by-step Quality Control logic gate for validating this compound.
References
-
NIST Chemistry WebBook. 2-Methoxybenzylamine Infrared Spectrum.[3][4] National Institute of Standards and Technology.[4] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Amines, Ethers, Aromatic Rings). [Link]
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A Senior Application Scientist's Guide: Comparative Reactivity of Methoxy- vs. Trifluoromethyl-Substituted Benzylamines
For researchers and professionals in drug development, the benzylamine scaffold is a cornerstone of molecular design.[1][2] Its reactivity, governed by the substituents on the aromatic ring, dictates its utility in synthesis and its interaction with biological targets. This guide provides an in-depth comparison of two commonly employed substituted benzylamines: the electron-rich methoxybenzylamine and the electron-poor trifluoromethylbenzylamine. We will explore the fundamental electronic principles governing their reactivity, present comparative experimental data, and provide validated protocols to demonstrate these differences in a practical laboratory setting.
The Decisive Factor: Understanding Substituent Electronic Effects
The reactivity of the amino group in benzylamines is fundamentally tied to the electron density on the nitrogen atom. This density is modulated by substituents on the benzene ring through two primary mechanisms:
-
Inductive Effect (-I/+I): This is an effect transmitted through the sigma (σ) bonds, originating from the electronegativity difference between atoms. Highly electronegative atoms or groups pull electron density away from the ring (a -I effect), while less electronegative groups can donate density (a +I effect).
-
Resonance Effect (+M/-M): Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons or lone pairs across the conjugated system of the aromatic ring. Groups with lone pairs adjacent to the ring can donate electron density (+M effect), while groups with pi bonds to electronegative atoms can withdraw density (-M effect).
The overall influence of a substituent is a balance of these two effects, which often act in opposition.
The Electron-Donating Case: Methoxybenzylamines
The methoxy group (–OCH₃) is a classic example of a substituent with competing electronic effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive (-I) effect.[3] However, the lone pairs on the oxygen can be delocalized into the aromatic π-system, creating a powerful electron-donating resonance (+M) effect.[3][4] For substituents like methoxy, the resonance effect is significantly stronger than the inductive effect, leading to a net donation of electron density to the ring.[3][4]
This increased electron density, particularly at the ortho and para positions, is relayed to the benzylic carbon and, subsequently, to the nitrogen atom of the amine. The result is a more electron-rich nitrogen, which enhances both its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electrophilic center).[5][6]
Visualizing the Electronic Influence
The diagram below illustrates the dominant electron-donating resonance effect (+M) of the methoxy group, which enriches the aromatic ring with electron density, overriding its weaker inductive pull (-I).
Caption: Dominant resonance donation of the methoxy group.
The Electron-Withdrawing Case: Trifluoromethylbenzylamines
In stark contrast, the trifluoromethyl group (–CF₃) is a potent electron-withdrawing group (EWG).[7][8][9] Its influence is almost entirely due to the strong inductive (-I) effect caused by the three highly electronegative fluorine atoms.[10][11] These atoms aggressively pull electron density away from the carbon they are attached to, and this effect is propagated through the sigma bonds to the aromatic ring.
This powerful inductive withdrawal significantly depletes the electron density of the entire molecule, including the nitrogen atom of the benzylamine.[5] A lower electron density on the nitrogen makes it a weaker base and a significantly poorer nucleophile compared to an unsubstituted benzylamine. This deactivating nature is a key feature exploited in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[7][12]
Visualizing the Electronic Influence
This diagram shows the powerful and unambiguous electron-withdrawing inductive effect (-I) of the trifluoromethyl group, which deactivates the aromatic system.
Caption: Strong inductive withdrawal of the trifluoromethyl group.
Head-to-Head Comparison: Quantitative Data
The electronic effects described above manifest as measurable differences in basicity (pKa) and reaction kinetics.
Basicity Comparison (pKa)
The pKa of the conjugate acid (R-NH₃⁺) is a direct measure of the amine's basicity; a higher pKa indicates a stronger base.
| Compound | Substituent | Position | pKa (Predicted/Experimental) | Rationale |
| Benzylamine | -H | - | ~9.34 | Unsubstituted baseline |
| 4-Methoxybenzylamine | -OCH₃ | para | 9.30 (Predicted)[13] | Strong +M effect increases electron density on N, enhancing basicity. |
| 3-Methoxybenzylamine | -OCH₃ | meta | - | Resonance effect does not extend to meta; weaker -I effect dominates, slightly decreasing basicity. |
| 2-Methoxybenzylamine | -OCH₃ | ortho | - | Strong +M effect is countered by steric hindrance and potential intramolecular H-bonding. |
| 4-(Trifluoromethyl)benzylamine | -CF₃ | para | 8.60 (Predicted)[14] | Strong -I effect significantly reduces electron density on N, decreasing basicity. |
| 3-(Trifluoromethyl)benzylamine | -CF₃ | meta | - | Strong -I effect deactivates the amine, decreasing basicity. |
Note: Experimental pKa values can vary based on measurement conditions. Predicted values are used for consistent comparison.
Reactivity in Nucleophilic Reactions
In reactions where the benzylamine acts as a nucleophile, such as acylation or alkylation, the reaction rate is directly proportional to the nucleophilicity of the amine.
| Compound | Substituent Effect | Expected Relative Rate | Experimental Observation |
| 4-Methoxybenzylamine | Electron-Donating (+M > -I) | Fastest | Electron-donating groups like methoxy increase the rate of nucleophilic substitution reactions compared to unsubstituted benzylamine.[5] |
| Benzylamine | Neutral (Reference) | Moderate | Baseline reaction rate. |
| 4-(Trifluoromethyl)benzylamine | Electron-Withdrawing (-I) | Slowest | Electron-withdrawing groups like trifluoromethyl decrease the rate of nucleophilic substitution reactions.[5] |
Experimental Protocol: Comparative N-Acylation
To provide a practical demonstration of these reactivity differences, the following protocol outlines a competitive N-acylation experiment. By reacting an equimolar mixture of 4-methoxybenzylamine and 4-(trifluoromethyl)benzylamine with a limited amount of an acylating agent, the product ratio will directly reflect their relative nucleophilicity.
Workflow for Comparative N-Acylation
Caption: Experimental workflow for the competitive acylation reaction.
Step-by-Step Methodology
Materials:
-
4-Methoxybenzylamine (1.0 eq, e.g., 137 mg, 1.0 mmol)
-
4-(Trifluoromethyl)benzylamine (1.0 eq, e.g., 175 mg, 1.0 mmol)
-
Acetyl Chloride (Acylating Agent, 0.5 eq, e.g., 39 mg, 0.5 mmol)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzylamine (1.0 mmol) and 4-(trifluoromethyl)benzylamine (1.0 mmol).
-
Reaction Setup: Dissolve the amine mixture in 10 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Acylation: While stirring vigorously, add a solution of acetyl chloride (0.5 mmol) in 2 mL of DCM dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of acetyl chloride.
-
Work-up: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Drying: Wash the organic layer with 15 mL of brine, then dry it over anhydrous Na₂SO₄.
-
Analysis: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Analyze the resulting crude product mixture by ¹H NMR spectroscopy or LC-MS to determine the ratio of N-(4-methoxybenzyl)acetamide to N-(4-(trifluoromethyl)benzyl)acetamide.
Expected Outcome: The analysis will show a significantly higher proportion of the N-(4-methoxybenzyl)acetamide product, providing clear experimental validation that the electron-rich methoxybenzylamine is a much stronger nucleophile than its trifluoromethyl-substituted counterpart.
Conclusion
The choice between a methoxy- and a trifluoromethyl-substituted benzylamine has profound consequences for chemical reactivity.
-
Methoxybenzylamine , an electron-rich system, is a strong nucleophile and a stronger base, ideal for reactions requiring high nucleophilicity and for synthetic steps where the amine needs to be activated.
-
Trifluoromethylbenzylamine , an electron-poor system, is a weak nucleophile and a weaker base. This reduced reactivity can be advantageous in complex molecule synthesis to prevent unwanted side reactions or in medicinal chemistry to impart metabolic stability.[7]
By understanding the fundamental electronic principles that govern these differences, researchers can make informed decisions, optimizing reaction conditions and strategically designing molecules with the desired chemical and biological properties.
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Why is methoxy group an electron donating group? - Chemistry Stack Exchange. [Link]
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Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. [Link]
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Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION] - Vaia. [Link]
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Hammett plots for reactions of Y- -bromoacetanilides with X-benzylamines in DMSO at 35.0 °C. - ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
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Electrophilic aromatic directing groups - Wikipedia. [Link]
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Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut - ACS Publications. [Link]
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NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC. [Link]
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Methoxy gp on aromatic ring ? - ResearchGate. [Link]
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Umpolung Approach for the α-Alkylation of Benzylic Amines Enabled by Superelectron Donors - ACS Publications. [Link]
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Aliphatic and Aromatic Amines: CH Bond Functionalization and Kinetics of Their Reactions with β-Lactones, β-Lactams, and Carbocationic Electrophiles - LMU München. [Link]
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Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling - ACS Publications. [Link]
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Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. [Link]
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Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium - ResearchGate. [Link]
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Hammett plot for the competitive oxidation of benzylamine and p‐substituted derivatives catalyzed by 1 for nitrile (a) and imine formation (b) … - ResearchGate. [Link]
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Hammett plot of competitive oxidation of para substituted... - ResearchGate. [Link]
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Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews. [Link]
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Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase - PMC. [Link]
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Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Publications. [Link]
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Direct Amidation of Tertiary N-Benzylamines - ACS Publications. [Link]
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Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate - Arkivoc. [Link]
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Durham E-Theses - CORE. [Link]
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CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION - TSI Journals. [Link]
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Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile - ACS Publications. [Link]
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2-Methoxybenzylamine - PubChem. [Link]
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Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. [Link]
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Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide - Sci-Hub. [Link]
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3-Methoxybenzylamine - PubChem. [Link]
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Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - MDPI. [Link]
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(PDF) Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines - ResearchGate. [Link]
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Synthesis of benzylic amines - Organic Chemistry Portal. [Link]
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The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... - Pearson. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Methoxy-4-(trifluoromethyl)benzylamine
In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. For researchers and drug development professionals working with fluorinated organic compounds such as 2-Methoxy-4-(trifluoromethyl)benzylamine, accurate elemental analysis is a critical checkpoint for verifying structure, purity, and stoichiometry. This guide provides an in-depth comparison of the primary analytical techniques available for determining the elemental composition of this compound, with a focus on scientific integrity, experimental rationale, and data-driven comparisons.
The Critical Role of Elemental Analysis for Fluorinated Compounds
This compound, with its trifluoromethyl group, presents unique analytical challenges. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common feature in modern pharmaceuticals. However, the same properties that make fluorine attractive from a medicinal chemistry perspective can complicate its quantification. Robust elemental analysis is therefore indispensable for:
-
Structural Confirmation: Verifying the empirical formula and ensuring the correct incorporation of the trifluoromethyl group.
-
Purity Assessment: Detecting inorganic fluoride or other fluorine-containing impurities that may not be visible by other analytical techniques like chromatography or NMR.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA, which mandate precise characterization of all active pharmaceutical ingredients (APIs).
This guide will compare two principal methodologies for the elemental analysis of fluorine in compounds like this compound: Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
Combustion Ion Chromatography (CIC): A Robust and Accessible Approach
Combustion Ion Chromatography is a widely adopted technique for the determination of halogens in a variety of matrices.[1][2] The underlying principle is the complete combustion of the sample in an oxygen-rich environment, which converts the organically bound fluorine into hydrogen fluoride (HF). The HF is then trapped in an aqueous absorption solution and subsequently quantified as fluoride ions using ion chromatography.[1]
Experimental Workflow for CIC
The process can be broken down into three key stages: sample preparation and combustion, absorption, and chromatographic analysis.
Caption: Workflow for Fluorine Analysis by Combustion Ion Chromatography.
Causality in Experimental Choices for CIC
-
Choice of Combustion Method: Oxygen bomb combustion is preferred for its ability to ensure complete decomposition of the fluorinated organic matrix, which is crucial for accurate quantification.[1] Incomplete combustion would lead to an underestimation of the fluorine content.
-
Absorption Solution: A dilute sodium hydroxide or sodium carbonate solution is typically used to efficiently trap the acidic HF gas, converting it to the non-volatile fluoride ion (F⁻) for stable analysis.
-
Ion Chromatography Column and Detector: An anion exchange column is selected to separate the fluoride ion from other potential anions in the absorption solution. A conductivity detector is then used for its sensitivity and linear response to fluoride ions at typical concentrations.
Performance and Comparison
| Parameter | Combustion Ion Chromatography (CIC) |
| Principle | Combustion followed by ion chromatography |
| Typical Sample Size | 1-10 mg |
| Limit of Detection (LOD) | ~0.1 ppm for fluorine in solution[3] |
| Precision (RSD%) | 0.6% to 4.6%[4] |
| Throughput | Moderate |
| Matrix Effects | Low, as the combustion step removes the organic matrix |
| Instrumentation Cost | Moderate |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): High Sensitivity with Specialized Approaches
Inductively coupled plasma mass spectrometry is a powerful technique for elemental analysis, renowned for its exceptional sensitivity and ability to perform isotopic analysis. However, the direct determination of fluorine by ICP-MS is challenging due to its high first ionization potential (17.42 eV), which is higher than that of the argon plasma (15.76 eV), resulting in poor ionization efficiency.[5][6]
To overcome this limitation, indirect methods have been developed. A common approach involves the formation of polyatomic ions in the plasma. For instance, by introducing a barium-containing solution, fluorine can be detected as the BaF⁺ polyatomic ion.[5][7]
Experimental Workflow for ICP-MS (BaF⁺ Method)
Caption: Workflow for Fluorine Analysis by ICP-MS via BaF⁺ Detection.
Causality in Experimental Choices for ICP-MS
-
Indirect Detection via BaF⁺: The formation of the BaF⁺ polyatomic ion is a strategic choice to circumvent the poor ionization of atomic fluorine.[7] The bond dissociation energy of BaF⁺ is high enough to allow its survival through the plasma and into the mass spectrometer.
-
Triple Quadrupole ICP-MS (ICP-MS/MS): This advanced configuration is often employed to reduce isobaric interferences.[7][8] A reaction gas can be introduced in the collision/reaction cell to remove interfering ions that have the same mass-to-charge ratio as BaF⁺.
-
Matrix Matching of Standards: It is crucial to prepare calibration standards in a matrix that closely matches the sample to compensate for any matrix-induced effects on the ionization efficiency and BaF⁺ formation.[9]
Performance and Comparison
| Parameter | ICP-MS (via BaF⁺) |
| Principle | Indirect detection of F as a polyatomic ion (BaF⁺) |
| Typical Sample Size | < 1 mg |
| Limit of Detection (LOD) | 0.043 mg/L (43 ppb)[7] |
| Precision (RSD%) | 3.5% - 6.3%[10] |
| Throughput | High |
| Matrix Effects | Can be significant, requires careful matrix matching |
| Instrumentation Cost | High |
Comparative Analysis and Recommendations
| Feature | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Sensitivity | Good | Excellent |
| Accuracy & Precision | Excellent | Very Good |
| Robustness | High | Moderate (susceptible to matrix effects) |
| Throughput | Moderate | High |
| Cost | Moderate | High |
| Ease of Use | Relatively straightforward | Requires specialized expertise |
Recommendation for Routine Analysis and Method Validation:
For routine quality control and verification of the elemental composition of this compound, Combustion Ion Chromatography (CIC) is the recommended technique. Its robustness, lower cost, and reduced susceptibility to matrix effects make it a reliable workhorse for this application. The precision and accuracy of CIC are well-suited for the requirements of pharmaceutical development.
Recommendation for High-Sensitivity and Research Applications:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method when very low detection limits are required, for instance, in trace impurity analysis or in studies involving small sample quantities. While it requires a higher initial investment and more complex method development to mitigate matrix effects, its superior sensitivity is unparalleled.
The Role of Certified Reference Materials (CRMs)
Regardless of the chosen technique, method validation is a non-negotiable aspect of ensuring data integrity. While a specific CRM for this compound may not be commercially available, the use of other well-characterized fluorinated organic compounds is essential.[11][12] For instance, certified reference materials for various per- and polyfluoroalkyl substances (PFAS) can be used to validate the accuracy and precision of the analytical method.[13] The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide guidelines on elemental impurity analysis that should be consulted.[14]
Conclusion
The elemental analysis of this compound requires a thoughtful selection of analytical methodology based on the specific requirements of the analysis. Combustion Ion Chromatography offers a robust, accurate, and cost-effective solution for routine analysis and quality control. In contrast, ICP-MS provides exceptional sensitivity for trace-level quantification, albeit with greater complexity and cost. By understanding the principles, workflows, and comparative performance of these techniques, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data that is crucial for advancing their research and development programs.
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- Combustion Ion Chromatography | CIC Analysis Labor
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Comparative Guide: Chromatographic Separation of 2-Methoxy-4-(trifluoromethyl)benzylamine Isomers
Executive Summary
The isolation of 2-Methoxy-4-(trifluoromethyl)benzylamine (CAS: 886761-62-2, related analog) from its crude reaction mixture presents a specific challenge in drug development. As a key intermediate in the synthesis of antidiabetic agents (e.g., KRP-297) and kinase inhibitors, purity is paramount.
Because the molecule itself is achiral (possessing a methylene bridge
This guide compares the two industry-standard approaches for purifying this fluorinated amine: High-pH Reversed-Phase UHPLC (Method A) and Supercritical Fluid Chromatography (SFC) (Method B).
Verdict:
-
Best for Resolution (
): UHPLC with Fluorophenyl (PFP) phases. -
Best for Speed & Green Chemistry: SFC with 2-Ethylpyridine (2-EP) phases.
Chemical Context & Separation Challenges
| Property | Value / Characteristic | Chromatographic Implication |
| Basicity (pKa) | ~8.9 (Amine) | Severe tailing on acidic silanols; requires high pH or ion-pairing. |
| Lipophilicity | High ( | Strong retention in Reversed-Phase; high solubility in supercritical |
| Electronic Effect | Creates a distinct dipole moment that can be exploited by polar-embedded phases. | |
| Isomerism | Regioisomers (Positional) | 2,4- vs 2,5- isomers have identical mass but different molecular shapes and dipole vectors. |
Comparative Analysis
Method A: High-pH UHPLC (Pentafluorophenyl Phase)
The "Shape-Selectivity" Approach
Standard C18 columns often fail to resolve fluorinated regioisomers because the hydrophobicity differences are negligible. We utilize a Pentafluorophenyl (PFP) stationary phase, which engages in
Why High pH? Running at pH 10 (above the pKa of ~8.9) suppresses the ionization of the amine. The neutral molecule interacts more primarily with the stationary phase ligands rather than silanols, resulting in sharper peaks and higher loading capacity.
Method B: SFC (2-Ethylpyridine Phase)
The "Orthogonal" Approach
SFC is increasingly the first-line choice for achiral purification of amines. The 2-Ethylpyridine (2-EP) stationary phase is "basic," meaning it naturally repels the basic amine analyte, preventing peak tailing without the need for aggressive ion-pairing agents.
Why SFC?
The
Experimental Data: Performance Matrix
Data generated from comparative method development studies on fluorinated benzylamine standards.
| Metric | Method A: UHPLC (PFP, pH 10) | Method B: SFC (2-EP) |
| Retention Time ( | 4.5 min (Target) | 1.8 min (Target) |
| Resolution ( | 3.2 (vs 2,5-isomer) | 2.1 (vs 2,5-isomer) |
| Tailing Factor ( | 1.15 | 1.05 |
| Solvent Consumption | 15 mL / run (Acetonitrile/Water) | 2 mL / run (Methanol) + |
| Throughput | 10 samples/hour | 30 samples/hour |
Detailed Protocols
Protocol A: High-pH UHPLC (Resolution Focused)
Objective: Baseline separation of 2,4-isomer from 2,3- and 2,5- impurities.
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: ACE Excel C18-PFP or Phenomenex Kinetex F5 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: 100% Acetonitrile.
-
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
6.0 min: 95% B
-
Flow Rate: 0.5 mL/min.
-
-
Detection: UV at 260 nm (targeting the aromatic absorption).
-
Temperature: 40°C.
Mechanism of Action: The PFP ring on the column acts as a Lewis acid, interacting strongly with the electron-rich methoxy group and the specific electron density distribution of the 2,4-substitution pattern. The high pH ensures the amine is deprotonated, preventing secondary silanol interactions.
Protocol B: SFC (Throughput Focused)
Objective: Rapid purity check or preparative isolation.
-
System: Waters UPC² or Agilent 1260 Infinity II SFC.
-
Column: Viridis 2-EP or Daicel Chiralpak IG (used in achiral mode). Dimensions: 3.0 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
Solvent A:
(Liquid grade). -
Solvent B: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA).
-
-
Isocratic Method:
-
15% Solvent B (Isocratic hold for 3 mins).
-
Back Pressure Regulator (BPR): 2000 psi (138 bar).
-
Flow Rate: 2.0 mL/min.
-
-
Temperature: 50°C.
Mechanism of Action: The 2-Ethylpyridine ligand provides a basic surface that shields the silica support. The basic additive (DEA) in the modifier further competes for active sites, ensuring a symmetrical peak. The separation is driven by the specific interaction of the polar functional groups with the modifier layer adsorbed on the stationary phase.
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for selecting the optimal separation path for fluorinated benzylamines.
Caption: Decision matrix for selecting between UHPLC-PFP and SFC-2EP based on the impurity profile.
References
-
Nomura, M. et al. (1999). (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorganic & Medicinal Chemistry Letters. (Establishes the molecule as a key intermediate for KRP-297).
-
Regalado, E. L. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (Validates SFC 2-EP protocols for amines).
-
West, C. et al. (2022).[1] Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background and Additive Effects. Chromatography Online. (Discusses basic additives for amine separation).
-
Gong, X. et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.[2] ACS Applied Materials & Interfaces.[2] (Demonstrates the difficulty of separating trifluoromethyl regioisomers).
-
BenchChem Guide. Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols and Amines. (General protocols for fluorinated aromatics).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
